molecular formula C16H22N2O4S B2711547 N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide CAS No. 861209-89-4

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide

Cat. No.: B2711547
CAS No.: 861209-89-4
M. Wt: 338.42
InChI Key: IWRFZHIINZCPPN-UHFFFAOYSA-N
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Description

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide is a synthetic compound with the molecular formula C16H22N2O4S. It is known for its unique spirocyclic structure, which includes an oxa-azaspirodecane moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide typically begins with the preparation of the spirocyclic core. One common method involves the reaction of 4-aminophenol with a suitable spirocyclic ketone, followed by sulfonylation and acetylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide
  • 1-oxa-4-azaspiro[4.5]decane derivatives
  • Spirocyclic sulfonamides

Uniqueness

This compound stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1-oxa-4-azaspiro[4.5]decan-4-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13(19)17-14-5-7-15(8-6-14)23(20,21)18-11-12-22-16(18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFZHIINZCPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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